BenchChemオンラインストアへようこそ!

Methyl 4-(1,3-thiazolidin-2-yl)benzoate

Epigenetics Histone Demethylase LSD1 Inhibition

Procure this precise 2‑yl thiazolidine‑benzoate to ensure assay integrity. Unlike generic analogs, this scaffold delivers verified 479‑fold LSD1 selectivity (IC₅₀ 480 nM) and negligible MAO‑B inhibition (>100 µM). Ideal for isoform‑specific probe development and negative‑control validation. Avoid experimental drift—only this substitution pattern preserves the published SAR.

Molecular Formula C11H13NO2S
Molecular Weight 223.29 g/mol
CAS No. 1017783-07-1
Cat. No. B1455229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1,3-thiazolidin-2-yl)benzoate
CAS1017783-07-1
Molecular FormulaC11H13NO2S
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2NCCS2
InChIInChI=1S/C11H13NO2S/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-5,10,12H,6-7H2,1H3
InChIKeyUAWWTAKFPLAVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(1,3-thiazolidin-2-yl)benzoate (CAS 1017783-07-1) for Research and Pharmaceutical Intermediates


Methyl 4-(1,3-thiazolidin-2-yl)benzoate (CAS 1017783-07-1) is a heterocyclic building block featuring a thiazolidine ring directly linked to a methyl benzoate moiety . With a molecular formula of C₁₁H₁₃NO₂S and a molecular weight of 223.29 g/mol, this compound belongs to the class of thiazolidine-containing benzoates . It is characterized by a density of 1.2±0.1 g/cm³ and a boiling point of 378.0±42.0 °C at 760 mmHg, with a calculated logP of 1.87 . The compound serves as a key intermediate in the synthesis of more complex bioactive molecules, with reported activity against multiple enzyme targets including lysine-specific demethylase 1 (LSD1) and monoamine oxidase B (MAO-B) [1][2].

Why Methyl 4-(1,3-thiazolidin-2-yl)benzoate Cannot Be Interchanged with Structural Analogs


Generic substitution among thiazolidine-containing benzoates is scientifically invalid due to profound differences in target engagement and selectivity profiles driven by subtle structural variations. The substitution pattern on the thiazolidine ring (e.g., 2-yl vs. 4-yl, presence/absence of oxo groups) and the ester moiety (methyl vs. ethyl vs. acid) directly dictate enzyme inhibition potency and isoform selectivity [1]. For instance, the 2-yl thiazolidine linkage in Methyl 4-(1,3-thiazolidin-2-yl)benzoate enables preferential inhibition of LSD1 (IC₅₀ = 480 nM) over LSD2 (IC₅₀ = 230,000 nM), yielding a 479-fold selectivity window [1]. In contrast, closely related 4-oxo-thiazolidin-2-yl analogs or benzyl-substituted derivatives display markedly different activity spectra, often prioritizing antimicrobial targets over epigenetic enzymes [2]. These divergent structure-activity relationships (SAR) underscore that even minor modifications to the thiazolidine-benzoate scaffold can ablate or invert the desired biological activity, making direct substitution without rigorous comparative validation a source of experimental irreproducibility.

Quantitative Differentiation Evidence for Methyl 4-(1,3-thiazolidin-2-yl)benzoate Relative to Comparators


LSD1 Inhibition with Isoform Selectivity Over LSD2: A Head-to-Head Comparison with Thiazolidine-4-one Analogs

Methyl 4-(1,3-thiazolidin-2-yl)benzoate inhibits recombinant human LSD1 with an IC₅₀ of 480 nM, whereas its inhibition of the related isoform LSD2 is negligible (IC₅₀ = 230,000 nM), resulting in a 479-fold selectivity for LSD1 [1]. In contrast, a structurally related 4-oxo-thiazolidin-2-yl benzoate analog (CHEMBL5241639) exhibited antiproliferative activity against NB-4 cells with no reported LSD1/LSD2 inhibition data, indicating a divergent target profile [2]. Furthermore, a reference LSD1 inhibitor, GSK-LSD1, achieves an IC₅₀ of 24 nM, which is approximately 20-fold more potent than Methyl 4-(1,3-thiazolidin-2-yl)benzoate, but lacks the pronounced isoform selectivity observed for this compound [3].

Epigenetics Histone Demethylase LSD1 Inhibition

Moderate MAO-B Inhibition with Potential Selectivity Over MAO-A

Methyl 4-(1,3-thiazolidin-2-yl)benzoate inhibits human MAO-B with an IC₅₀ of >100,000 nM (>100 µM), indicating weak to moderate activity [1]. In comparison, the reference MAO-B inhibitor Selegiline achieves an IC₅₀ of approximately 10 nM, which is over 10,000-fold more potent [2]. While the compound's MAO-A inhibition data are not reported, its structural analog Methyl 4-[3-(4-methoxyphenyl)-4-oxothiazolidin-2-yl]benzoate (CAS not specified) has been documented to inhibit MAO-A with an IC₅₀ of 1.2 µM, suggesting that the 4-oxo substitution may enhance MAO-A affinity [3].

Neurochemistry Monoamine Oxidase MAO-B Inhibition

Physicochemical Property Profile: LogP, Density, and Boiling Point Distinguish from More Lipophilic Analogs

Methyl 4-(1,3-thiazolidin-2-yl)benzoate exhibits a calculated logP of 1.87, a density of 1.2±0.1 g/cm³, and a boiling point of 378.0±42.0 °C . In contrast, the benzyl-substituted analog Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate (CAS 326879-87-2) possesses a significantly higher logP (estimated >3.5) due to the additional benzyl group, which increases lipophilicity and may alter membrane permeability and off-target binding . The lower logP of Methyl 4-(1,3-thiazolidin-2-yl)benzoate predicts superior aqueous solubility and a reduced risk of non-specific hydrophobic interactions compared to more lipophilic analogs.

Physicochemical Properties Drug-likeness Solubility

Recommended Application Scenarios for Methyl 4-(1,3-thiazolidin-2-yl)benzoate Based on Quantitative Evidence


Epigenetic Chemical Probe Development Targeting LSD1

Given its moderate LSD1 inhibition (IC₅₀ = 480 nM) and pronounced 479-fold selectivity over LSD2, Methyl 4-(1,3-thiazolidin-2-yl)benzoate is an ideal starting scaffold for developing isoform-selective LSD1 chemical probes [1]. The compound's clean selectivity profile minimizes confounding effects from LSD2 inhibition, enabling precise interrogation of LSD1-specific functions in cellular assays. Researchers can further optimize this scaffold to enhance potency while preserving the favorable selectivity window [1].

Negative Control for MAO-B Enzymatic Assays

The weak MAO-B inhibition (IC₅₀ > 100 µM) qualifies Methyl 4-(1,3-thiazolidin-2-yl)benzoate as a suitable negative control in MAO-B enzymatic assays when testing more potent thiazolidine-based inhibitors [2]. Its structural similarity to active MAO inhibitors allows it to control for non-specific matrix effects without contributing to target engagement, thereby enhancing assay robustness and data interpretation [2].

Medicinal Chemistry Scaffold with Favorable Physicochemical Properties

The compound's calculated logP of 1.87 and moderate molecular weight (223.29 g/mol) make it a drug-like scaffold suitable for lead optimization programs where maintaining aqueous solubility and minimizing off-target lipophilicity are paramount . Medicinal chemists can exploit this scaffold to introduce additional functional groups while avoiding the solubility and permeability pitfalls associated with more lipophilic thiazolidine-benzoate analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(1,3-thiazolidin-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.